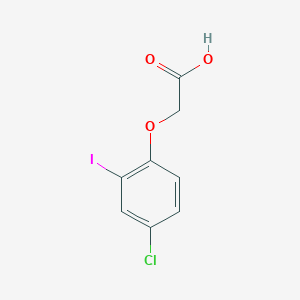

(4-Chloro-2-iodo-phenoxy)-acetic acid

Overview

Description

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. Researchers have investigated its reactivity with other compounds, leading to the formation of derivatives. These reactions are essential for understanding its potential applications .

Scientific Research Applications

Catalyst in Organic Synthesis

(T. Yakura et al., 2018) developed a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, utilizing [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid. This catalyst showed greater reactivity than previously reported ones, allowing for efficient synthesis of γ-lactones.

Environmental Analysis

A study by (A. Nuhu et al., 2012) focused on the determination of phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water. They employed a phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, demonstrating the method's sensitivity and accuracy.

Ultrasonic Decomposition

Research by (T. Fujita et al., 2003) explored the ultrasonic decomposition of (4-Chloro-2-methyl phenoxy)acetic acid in aqueous solutions. They found that complete decomposition of the compound was achieved after 180 minutes of sonication, providing insights into the degradation process of this compound.

Synthesis of New Compounds

(S. Radu et al., 2002) synthesized new 4-(Phenylazo)phenoxy acetic acids using an original method. These compounds were characterized for their potential physiological activity.

Herbicide Resistance in Plants

A study by (M. Jugulam et al., 2014) investigated the introgression of phenoxy herbicide resistance, including 4-chloro-2-methylphenoxy acetic acid, from wild radish to cultivated radish. This research has implications for the development of herbicide-tolerant cultivars.

Pesticide Removal Using Coffee Wastes

Research by (M. Al-Zaben & W. Mekhamer, 2017) explored the use of coffee waste for the removal of 4-chloro-2-methyl phenoxy acetic acid from aqueous solutions, highlighting an innovative approach to environmental cleanup.

Molecular Imprinted Polymer for Trace Determination

(F. Omidi et al., 2014) developed a molecular imprinted polymer for the selective sample preparation and trace determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples.

Safety and Hazards

properties

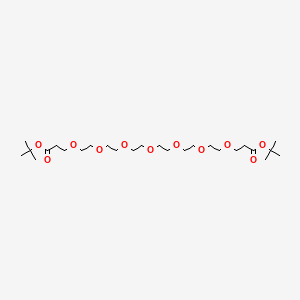

IUPAC Name |

2-(4-chloro-2-iodophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURLZEJJRXSYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3137669.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(methylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B3137677.png)

![(3-Nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3137691.png)

![1-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137710.png)